5-Phenylpyridine-2-carbaldehyde 5-Phenylpyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 780800-85-3
VCID: VC2539835
InChI: InChI=1S/C12H9NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=CN=C(C=C2)C=O
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol

5-Phenylpyridine-2-carbaldehyde

CAS No.: 780800-85-3

Cat. No.: VC2539835

Molecular Formula: C12H9NO

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

5-Phenylpyridine-2-carbaldehyde - 780800-85-3

Specification

CAS No. 780800-85-3
Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
IUPAC Name 5-phenylpyridine-2-carbaldehyde
Standard InChI InChI=1S/C12H9NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-9H
Standard InChI Key IMMPVOLAPKOFFB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)C=O
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(C=C2)C=O

Introduction

Structural Characteristics and Identification

Basic Structure and Nomenclature

5-Phenylpyridine-2-carbaldehyde consists of a pyridine core with a phenyl group at the 5-position and an aldehyde group at the 2-position. The compound is officially named as 5-phenyl-2-pyridinecarboxaldehyde according to IUPAC nomenclature. It is also sometimes referred to as 2-pyridinecarboxaldehyde, 5-phenyl- in chemical catalogs and databases. The chemical structure features a nitrogen-containing heterocyclic ring connected to both an aromatic phenyl group and a reactive aldehyde functionality, creating a molecule with diverse chemical reactivity profiles .

Chemical Identifiers

The precise identification of 5-Phenylpyridine-2-carbaldehyde can be established through various standardized chemical identifiers as shown in Table 1.

Identifier TypeValue
CAS Registry Number780800-85-3
Molecular FormulaC₁₂H₉NO
Molecular Weight183.21 g/mol
MDL NumberMFCD10700050
CBNumberCB01486890

Table 1: Key chemical identifiers for 5-Phenylpyridine-2-carbaldehyde .

Structural Comparison with Related Compounds

The structure of 5-Phenylpyridine-2-carbaldehyde bears significant similarity to several related compounds. 3-Chloro-5-phenylpyridine-2-carbaldehyde (C₁₂H₈ClNO) represents a chlorinated analog with a molecular weight of 217.65 g/mol . Another structurally related compound is 5-Phenylpyridine-2-carboxylic acid (C₁₂H₉NO₂), which features a carboxylic acid group instead of an aldehyde at the 2-position . These structural relationships are important for understanding the chemical behavior and potential synthetic pathways involving 5-Phenylpyridine-2-carbaldehyde.

Physical and Chemical Properties

Physical Properties

5-Phenylpyridine-2-carbaldehyde typically appears as a solid at room temperature. Its physical characteristics make it suitable for various synthetic applications as detailed in Table 2.

PropertyValueDetermination Method
Physical StateSolidObserved
Boiling Point330.8 ± 30.0 °CPredicted
Density1.147 ± 0.06 g/cm³Predicted
pKa3.34 ± 0.10Predicted

Table 2: Physical properties of 5-Phenylpyridine-2-carbaldehyde .

Spectroscopic Characteristics

Understanding the spectroscopic properties of 5-Phenylpyridine-2-carbaldehyde is essential for its identification and characterization in laboratory settings. The compound exhibits characteristic spectral features that allow for its unambiguous identification. The carbonyl group of the aldehyde functionality typically shows a strong absorption band in the infrared spectrum around 1700 cm⁻¹. In proton NMR spectroscopy, the aldehyde proton generally appears as a distinctive downfield signal at approximately 10 ppm. The aromatic protons from both the pyridine and phenyl rings show signals in the aromatic region between 7-9 ppm, with specific coupling patterns reflecting the substitution pattern of the molecule.

Chemical Reactivity Profile

The presence of both a pyridine nitrogen and an aldehyde group in 5-Phenylpyridine-2-carbaldehyde contributes to its diverse chemical reactivity. The aldehyde group can participate in typical carbonyl reactions such as nucleophilic addition, reduction, oxidation, and condensation reactions. The nucleophilic pyridine nitrogen can coordinate with metals and act as a directing group in various metal-catalyzed transformations. The phenyl substituent provides additional sites for functionalization through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This combination of reactive sites makes the compound versatile in organic synthesis.

Synthesis Methods

Palladium-Catalyzed Cross-Coupling Approaches

One of the most efficient approaches to synthesizing 5-Phenylpyridine-2-carbaldehyde involves palladium-catalyzed cross-coupling reactions. The Suzuki coupling between 5-bromopyridine-2-carbaldehyde and phenylboronic acid represents a particularly effective method. This synthetic route typically employs Pd(0) catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in the presence of a base and an appropriate solvent system. The reaction proceeds through the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond .

C-H Activation Methodologies

Advanced C-H activation methodologies offer alternative approaches to synthesizing 5-Phenylpyridine-2-carbaldehyde derivatives. Palladium-catalyzed C-H activation has emerged as a powerful synthetic tool for the functionalization of pyridine derivatives. For instance, the direct ortho-functionalization of 2-phenylpyridine using palladium catalysts provides a pathway to related compounds. These methods typically involve the formation of a palladacycle intermediate through a directed C-H activation process, as illustrated in studies involving similar pyridine derivatives .

Oxidation of 5-Phenyl-2-methylpyridine

Another viable synthetic route involves the oxidation of 5-Phenyl-2-methylpyridine to the corresponding aldehyde. This transformation can be achieved using oxidizing agents such as selenium dioxide (SeO₂) or through metal-catalyzed oxidation systems. The advantage of this approach is that it allows for the installation of the aldehyde functionality at a later stage in the synthetic sequence, potentially offering greater flexibility in the preparation of various derivatives. This method may be particularly useful when the starting 5-phenylpyridine derivatives are more readily available than the corresponding halopyridine precursors required for cross-coupling approaches.

Applications in Organic Synthesis

As a Building Block in Medicinal Chemistry

5-Phenylpyridine-2-carbaldehyde serves as a valuable building block in medicinal chemistry due to its multifunctional nature. The aldehyde group provides a reactive handle for various transformations, including reductive amination to form amines, condensation with hydrazines to form hydrazones, and addition of carbon nucleophiles to form alcohols. These reactions allow for the incorporation of the 5-phenylpyridine scaffold into more complex molecular structures with potential biological activity. The pyridine nitrogen can also participate in hydrogen bonding interactions with biological targets, further enhancing the utility of derivatives of this compound in drug discovery efforts.

Formation of Thiosemicarbazones

One significant application of 5-Phenylpyridine-2-carbaldehyde is in the synthesis of thiosemicarbazones through reaction with thiosemicarbazide. Pyridine-2-carboxaldehyde thiosemicarbazones are known to possess various biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction involves a condensation between the aldehyde group and thiosemicarbazide, resulting in the formation of a C=N bond and the corresponding thiosemicarbazone derivative .

Coordination Chemistry

The presence of the pyridine nitrogen and the aldehyde group in 5-Phenylpyridine-2-carbaldehyde makes it a potential ligand for coordination with various metals. The compound and its derivatives can form stable complexes with transition metals through coordination of the pyridine nitrogen and, in some cases, through the oxygen of the aldehyde group. These metal complexes may exhibit interesting catalytic or biological properties. The coordination chemistry of related pyridine-2-carbaldehyde derivatives has been extensively studied, suggesting similar applications for 5-Phenylpyridine-2-carbaldehyde.

SupplierProduct NumberPurityPackage SizePrice (USD)
TRCP400310Not specified100 mg$110
Matrix Scientific12104495%500 mg$225
American Custom Chemicals CorporationCHM014295095%250 mg$728.87
American Custom Chemicals CorporationCHM014295095%1 g$907.14
Alichem780800853Not specified500 mg$1802.95

Table 3: Commercial availability and pricing of 5-Phenylpyridine-2-carbaldehyde (as of 2025) .

AspectDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH319: Causes serious eye irritation
H335: May cause respiratory irritation
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
H315: Causes skin irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P362+P364: Take off contaminated clothing and wash it before reuse

Table 4: Safety classification for 5-Phenylpyridine-2-carbaldehyde .

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